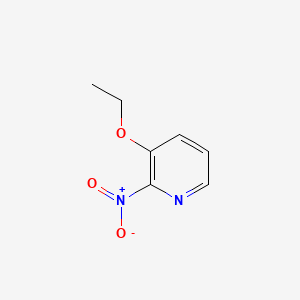

3-Ethoxy-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5-8-7(6)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEVIQNYYGPESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224855 | |

| Record name | Pyridine, 3-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74037-50-6 | |

| Record name | 3-Ethoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74037-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-ethoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethoxy-2-nitropyridine CAS number 74037-50-6

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine (CAS: 74037-50-6)

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a pyridine core functionalized with an electron-withdrawing nitro group and an electron-donating ethoxy group, this compound exhibits a unique reactivity profile that makes it an invaluable intermediate.[1][2][3] It serves a crucial role in the development of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key chemical transformations, and applications, tailored for researchers, chemists, and professionals in drug development and material science.

Introduction: The Strategic Value of Substituted Nitropyridines

Pyridine derivatives are ubiquitous in nature and pharmacology.[4] The strategic introduction of functional groups onto the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize biological activity. This compound (CAS 74037-50-6) is a prime example of such a strategically functionalized intermediate. The presence of the nitro group at the 2-position significantly influences the electron density of the ring, making it susceptible to specific transformations, while the ethoxy group at the 3-position modulates its solubility and reactivity.[1] This combination makes it a versatile precursor for creating a diverse range of more complex substituted pyridines.[1][5]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74037-50-6 | [1][6][7][8] |

| Molecular Formula | C₇H₈N₂O₃ | [1][6][7][9] |

| Molecular Weight | 168.15 g/mol | [1][6][8][9] |

| Appearance | Liquid or low-melting solid | [6] |

| Melting Point | 28-32°C | [6] |

| Boiling Point | 175°C @ 50 torr | [6] |

| Density | ~1.245 g/cm³ | [6] |

| Flash Point | 38°C | [6] |

| Refractive Index | ~1.537 | [6] |

| Topological Polar Surface Area | 67.9 Ų | [9] |

| Synonyms | 2-Nitro-3-ethoxypyridine, Pyridine, 3-ethoxy-2-nitro- | [1][8][10] |

Spectroscopic Data

Available spectral data confirms the structure of this compound.[6]

-

¹H NMR (90 MHz, CDCl₃): Data is available and consistent with the assigned structure.[6] Key signals would include a triplet and quartet for the ethoxy group and distinct signals for the three aromatic protons on the pyridine ring.

-

¹³C NMR (in CDCl₃): Data is available for structural confirmation.[6]

-

IR (Liquid Film): Infrared spectroscopy data is available, which would show characteristic peaks for C-O, N-O (nitro group), and aromatic C-H stretches.[6]

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight.[6]

Synthesis and Mechanistic Insights

The most logical and widely employed route to this compound is via the Williamson ether synthesis, starting from its precursor, 3-hydroxy-2-nitropyridine.[11][12] This two-step process is efficient and scalable.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine (CAS: 15128-82-2)

The precursor is prepared by the nitration of 3-hydroxypyridine. This reaction leverages the directing effects of the hydroxyl group on the pyridine ring.

Caption: Williamson ether synthesis pathway.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base. Anhydrous potassium carbonate (K₂CO₃, ~1.5 eq) is a practical choice for aryl ethers. [13]2. Formation of Alkoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.2 eq), dropwise to the mixture.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting material is consumed (monitor by TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product, typically by column chromatography on silica gel, to yield pure this compound.

Causality and Optimization:

-

Choice of Base: Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like K₂CO₃ are often sufficient, safer to handle, and effective in polar aprotic solvents. [12][13]* Alkylating Agent: Primary alkyl halides are required for this Sₙ2 reaction to minimize the competing E2 elimination pathway. [11][12][13]* Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity. [13]

Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the nitro group, which strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). Its most significant reaction is the reduction of the nitro group.

Reduction to 2-Amino-3-ethoxypyridine

The conversion of the 2-nitro group to a 2-amino group is a foundational transformation, yielding 2-Amino-3-ethoxypyridine (CAS: 10006-74-3), another valuable synthetic intermediate. [14]This reduction unlocks pathways to fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are common scaffolds in medicinal chemistry. [15]

Caption: Reduction and subsequent application workflow.

Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Reaction: Purge the vessel with nitrogen and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) at atmospheric or slightly elevated pressure.

-

Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain 2-amino-3-ethoxypyridine, which can be used directly or purified further if necessary.

Applications in Drug Discovery and Agrochemicals

This compound is not an end product but a critical starting material. Its utility is demonstrated in several high-value sectors:

-

Pharmaceutical Development: It is a key intermediate for synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs. [1]The 2-amino-3-ethoxypyridine derivative is particularly useful for constructing compounds that interact with biological targets where a substituted aminopyridine scaffold is required. [15][16]* Agrochemical Synthesis: The compound is used in the formulation of modern pesticides and herbicides. [1][2][3]The pyridine core is a well-established toxophore in crop protection, and modifications enabled by this intermediate allow for the development of more potent and selective agents. [3]* Material Science: There is exploratory research into using nitropyridine derivatives for developing new materials, such as specialized polymers and coatings that require specific chemical properties for enhanced performance. [1]

Safety, Handling, and Storage

As a nitroaromatic compound and a laboratory chemical, this compound requires careful handling.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [17][18][19]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1][18]Recommended storage temperature is often between 0-8°C. [1]Keep away from strong oxidizing agents and bases. [18]* Hazards: The compound is flammable. [9]It should be treated as an irritant to the skin, eyes, and respiratory system. [18][19]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its well-defined synthesis from readily available precursors and its predictable reactivity—centered on the facile reduction of its nitro group—make it an essential tool for chemists in pharmaceutical and agrochemical research. A thorough understanding of its properties, synthesis, and chemical behavior, as detailed in this guide, is crucial for leveraging its full potential in the creation of novel and complex molecules.

References

-

Chem-Impex. (n.d.). 3-Etoxi-2-nitropiridina. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

Autech Industry Co.,Limited. (2025). The Role of 3-Hydroxy-2-nitropyridine in Modern Organic Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine.

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 3-ethoxy-2-nitro-. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-Amino-3-ethoxypyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Pyridine, 3-ethoxy-2-nitro- | C7H8N2O3 | CID 52866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pschemicals.com [pschemicals.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. 2-Amino-3-ethoxypyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. researchgate.net [researchgate.net]

- 16. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-nitropyridine

Introduction: The Strategic Importance of 3-Ethoxy-2-nitropyridine in Modern Drug Discovery

This compound is a substituted pyridine derivative that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group on the pyridine scaffold, make it a versatile building block in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a critical prerequisite for its effective utilization in the synthesis of novel therapeutic agents and functional materials. The physical characteristics of a compound govern its reactivity, solubility, and bioavailability, thereby directly influencing reaction kinetics, purification strategies, and ultimately, its efficacy and developability as a pharmaceutical candidate.

This guide provides a comprehensive overview of the core physical properties of this compound, moving beyond a simple tabulation of data to offer insights into the practical implications of these characteristics. We will delve into the experimental determination of these properties, addressing common challenges and discrepancies in reported values, and provide a framework for the logical application of this knowledge in a research and development setting.

Core Physicochemical Properties of this compound

The fundamental physical constants of this compound are summarized below. It is imperative for the research scientist to be aware that values, particularly for melting point, can exhibit variability between suppliers and batches. This is often attributable to minor impurities or different crystalline forms, underscoring the importance of in-house verification of critical parameters.

| Property | Value | Source(s) |

| Chemical Name | This compound | [IUPAC Nomenclature] |

| CAS Number | 74037-50-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][3] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [3] |

| Melting Point | 25 °C; 28-32 °C | [3] |

| Boiling Point | 175 °C at 50 torr | [4] |

| Density | ~1.245 g/cm³ | [4] |

| Refractive Index | ~1.537 | [4] |

A Note on Melting Point Discrepancies: The reported melting point of this compound shows some variation in the literature and commercial listings. While most sources indicate a melting point in the range of 25-32 °C, it is crucial to consider that the presence of impurities typically depresses and broadens the melting range. Therefore, a sharp melting point within this range would be indicative of high purity. Researchers should treat the reported values as a guide and determine the melting point of their specific batch as a primary quality control measure.

Solubility Profile: A Key to Reaction and Formulation Success

While quantitative solubility data for this compound in a wide range of solvents is not extensively published, its structural features provide a strong basis for predicting its solubility behavior. As a substituted pyridine, it is a polar molecule. Pyridine itself is miscible with water and a broad array of organic solvents. The presence of the ethoxy and nitro groups on the pyridine ring of this compound will modulate this solubility.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The nitrogen atom in the pyridine ring and the oxygen atoms of the ethoxy and nitro groups can act as hydrogen bond acceptors, suggesting at least moderate solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, DMSO, DMF): Given its polar nature, this compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexanes, toluene): Solubility is anticipated to be lower in nonpolar solvents, although the presence of the ethyl group may impart some lipophilicity.

For practical applications, a qualitative solubility assessment in a range of solvents is a prudent initial step in any synthetic or formulation endeavor.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of the expected spectral features based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for verifying the substitution pattern of the pyridine ring and the presence of the ethoxy group. The expected signals are:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring. The coupling patterns between these protons will be indicative of their relative positions.

-

Ethoxy Group Protons: A quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the adjacent methyl group, and the triplet from coupling to the methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key expected signals include:

-

Aromatic Carbons: Five signals in the aromatic region (typically δ 120-160 ppm), corresponding to the five carbons of the pyridine ring. The carbon bearing the nitro group and the carbon bearing the ethoxy group will be significantly shifted.

-

Ethoxy Group Carbons: Two signals in the aliphatic region, one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands include:

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O Stretching (Ethoxy Group): A strong band in the region of 1200-1300 cm⁻¹ (asymmetric C-O-C stretch) and another around 1000-1100 cm⁻¹ (symmetric C-O-C stretch).

-

Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (168.15).

Experimental Protocol: Precise Determination of Melting Point

Given the variability in the reported melting point, its experimental determination is a critical step for any researcher using this compound. This protocol outlines a robust method for obtaining an accurate melting point range.

Objective: To determine the melting point range of a sample of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind a small amount in a clean, dry mortar and pestle.

-

Invert a melting point capillary and press the open end into the powdered sample until a small amount of the compound is packed into the tube.

-

Tap the sealed end of the capillary gently on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned according to the manufacturer's instructions.

-

-

Rapid Preliminary Measurement (Optional but Recommended):

-

Set the apparatus to heat rapidly and observe the approximate temperature at which the sample melts. This provides a target range for the more accurate determination.

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Melting Point Determination:

-

Set the heating rate to a slow and steady increase, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point found in the preliminary measurement.

-

Carefully observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

The recorded values constitute the melting point range.

-

-

Repeat for Consistency:

-

Perform at least two more determinations with fresh samples to ensure the result is reproducible. The melting point ranges should agree within one degree.

-

Causality and Trustworthiness: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A sharp melting range (typically 0.5-1 °C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider and lower temperature range.

Caption: Workflow for the experimental determination of melting point.

Handling and Safety Considerations

As with any chemical reagent, proper handling of this compound is essential. Researchers should always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

A comprehensive understanding of the physical properties of this compound is fundamental to its successful application in research and development. This guide has provided a detailed overview of its key physicochemical characteristics, including a critical discussion of the variability in reported data and a robust protocol for its experimental verification. By integrating this knowledge with sound experimental practice, researchers can confidently and effectively utilize this compound as a valuable synthon in the creation of novel molecules with therapeutic and technological potential.

References

-

ResearchGate. Nitropyridines: Synthesis and reactions. Available at: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

-

PubChemLite. This compound (C7H8N2O3). Available at: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available at: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

CP Lab Safety. This compound, 1 gram, Each. Available at: [Link]

-

PubChem. 3-Ethoxy-2-propenenitrile. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

P&S Chemicals. Product information, this compound. Available at: [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available at: [Link]

-

PubChem. Pyridine, 3-ethoxy-2-nitro-. Available at: [Link]

Sources

3-Ethoxy-2-nitropyridine molecular weight and formula

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 74037-50-6), a heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. This document details the compound's physicochemical properties, spectroscopic profile, a validated synthetic protocol, key reactivity patterns, and essential safety information. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide consolidates critical data to facilitate the effective use of this versatile intermediate.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of both an ethoxy group and a nitro group on the pyridine ring imparts unique reactivity, making it a strategic starting material. The nitro group, in particular, can be readily transformed into an amine, providing a key functional handle for diversification and the construction of novel compound libraries. While direct applications are still under exploration, its structural analog, 3-methoxy-2-nitropyridine, is recognized as a crucial building block for innovative pharmaceuticals and agrochemicals, suggesting a similar high-value utility for the ethoxy derivative.[1][2]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₃ | [3][4][5][6] |

| Molecular Weight | 168.15 g/mol | [3][4][6][7] |

| CAS Number | 74037-50-6 | [3][4][5][7] |

| Appearance | White to light yellow or orange solid or liquid | [7] |

| Melting Point | 28-32 °C | [3][8] |

| Boiling Point | 175 °C @ 50 mmHg (torr) | [3][8] |

| Density | 1.245 g/cm³ | [3] |

| Flash Point | 38 °C | [3][8] |

| IUPAC Name | This compound | [5] |

The molecule consists of a pyridine ring substituted at the 2-position with a nitro group (-NO₂) and at the 3-position with an ethoxy group (-OCH₂CH₃). This substitution pattern influences the electronic properties and reactivity of the aromatic ring.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved using a combination of standard spectroscopic techniques. While raw spectra are lot-specific, the expected features are well-defined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will exhibit characteristic signals for the ethoxy group—a triplet around 1.4 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The three aromatic protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm).

-

¹³C NMR : The carbon spectrum will show two signals for the ethyl group (around 14 and 65 ppm) and five distinct signals for the pyridine ring carbons.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) at approximately 1530 cm⁻¹ and 1350 cm⁻¹. Aromatic C-H and C-O stretching bands will also be present.[3]

-

Mass Spectrometry (MS) : Mass analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.15.[9]

Authoritative spectral databases confirm the availability of reference spectra for this compound.[3][9]

Synthesis and Purification

A common and efficient method for preparing this compound is through the Williamson ether synthesis, starting from the commercially available 3-hydroxy-2-nitropyridine.

Synthetic Pathway: Williamson Ether Synthesis

The reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-2-nitropyridine by a mild base to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent like iodoethane.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Pyridine, 3-ethoxy-2-nitro- | C7H8N2O3 | CID 52866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 74037-50-6 | TCI AMERICA [tcichemicals.com]

- 8. 74037-50-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 3-Ethoxy-2-nitropyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Ethoxy-2-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides practical methodologies for its determination, and offers insights into the interpretation of experimental outcomes.

Introduction: The Significance of Solubility for this compound

This compound (CAS: 74037-50-6) is a versatile building block in organic synthesis.[2] Its molecular architecture, featuring a pyridine ring functionalized with an ethoxy and a nitro group, imparts a unique reactivity profile that is leveraged in the creation of complex molecules.[2] Understanding the solubility of this compound is paramount for its effective utilization in various applications, including:

-

Reaction Chemistry: Ensuring that this compound and other reactants are in the same phase is crucial for optimal reaction kinetics and yield.

-

Purification and Recrystallization: The selection of an appropriate solvent system based on differential solubility is fundamental to isolating the compound in high purity.

-

Formulation Development: For its end applications, particularly in the pharmaceutical and agrochemical sectors, the ability to dissolve this compound in suitable carriers is a critical determinant of its bioavailability and efficacy.

This guide will, therefore, equip the reader with the foundational knowledge and practical tools to navigate the solubility landscape of this important chemical intermediate.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H8N2O3 | [4][5][6] |

| Molecular Weight | 168.15 g/mol | [4][5][6] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | |

| Melting Point | 25-32 °C | [6] |

| Boiling Point | 175 °C (at 50 mmHg) | [6][7] |

| Predicted LogP | 1.91170 | [6] |

The structure of this compound, with its moderately polar pyridine ring and nitro group, alongside the nonpolar ethyl group of the ethoxy moiety, suggests a nuanced solubility profile. The predicted LogP value of 1.91170 indicates a degree of lipophilicity, suggesting that it will likely exhibit good solubility in a range of organic solvents.[6]

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Predicted Solubility in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Non-Polar Solvents | ||||

| Hexane | Non-Polar | None | Low | The significant polarity of the nitropyridine core will likely limit solubility in highly non-polar solvents. |

| Toluene | Non-Polar | None | Moderate | The aromatic nature of toluene may allow for some favorable π-π stacking interactions with the pyridine ring, potentially leading to moderate solubility. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | Polar Aprotic | None | High | The polarity of DCM is well-suited to dissolve moderately polar compounds like this compound. |

| Ethyl Acetate | Polar Aprotic | Acceptor | High | Ethyl acetate's polarity and hydrogen bond accepting capability should facilitate good solubility. |

| Acetone | Polar Aprotic | Acceptor | High | Similar to ethyl acetate, acetone is a polar aprotic solvent that should readily dissolve the compound. |

| Acetonitrile | Polar Aprotic | Acceptor | High | Acetonitrile is another versatile polar aprotic solvent in which high solubility is anticipated. |

| Tetrahydrofuran (THF) | Polar Aprotic | Acceptor | High | THF's ether linkage and cyclic structure provide a good balance of polarity for dissolving a range of organic molecules. |

| Dimethylformamide (DMF) | Polar Aprotic | Acceptor | Very High | DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | Very High | Similar to DMF, DMSO is a highly polar aprotic solvent that should exhibit very high solvating power. |

| Polar Protic Solvents | ||||

| Methanol | Polar Protic | Donor & Acceptor | High | The ability of methanol to both donate and accept hydrogen bonds, along with its high polarity, suggests good solubility. |

| Ethanol | Polar Protic | Donor & Acceptor | High | Ethanol, being slightly less polar than methanol, is also expected to be a good solvent. |

| Isopropanol | Polar Protic | Donor & Acceptor | Moderate to High | The increased non-polar character of isopropanol compared to methanol and ethanol may slightly reduce solubility. |

| Water | Polar Protic | Donor & Acceptor | Low | Despite the presence of polar groups, the overall organic nature of the molecule will likely lead to low water solubility. The ethoxy group and the pyridine ring contribute to its hydrophobicity. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (solid or liquid)

-

A selection of organic solvents (as listed in Table 2)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Spatula

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves

Experimental Workflow

A flowchart outlining the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Initial Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds to ensure thorough agitation.

-

Observation: Carefully observe the mixture. Note whether the solid has completely dissolved, partially dissolved, or remained undissolved.

-

Iterative Solvent Addition: If the compound has not fully dissolved, add another measured increment of the solvent (e.g., 0.1 mL). Repeat the mixing and observation steps.

-

Endpoint Determination: Continue adding the solvent in increments until the this compound is completely dissolved, or until a significant volume of solvent has been added (e.g., 5 mL) without complete dissolution.

-

Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Repeat for Each Solvent: Repeat this procedure for each of the organic solvents being tested.

Calculation and Classification

The semi-quantitative solubility can be calculated using the following formula:

Solubility (mg/mL) = Mass of this compound (mg) / Volume of solvent added (mL)

The solubility can then be classified according to established conventions, such as those found in the United States Pharmacopeia (USP).

Interpretation of Results and Practical Implications

The solubility data generated from these experiments will provide valuable insights into the behavior of this compound.

-

High solubility in a particular solvent suggests that it is a good candidate for use as a reaction medium or for preparing stock solutions.

-

Moderate solubility may be advantageous for purification by recrystallization, where the compound should be soluble in the hot solvent but sparingly soluble at lower temperatures.

-

Low solubility in a solvent can be exploited for precipitation or isolation of the compound from a reaction mixture.

For more precise, quantitative solubility data, more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy can be employed. These methods involve preparing saturated solutions, separating the liquid and solid phases, and then determining the concentration of the dissolved compound in the supernatant.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a thorough understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility of this compound in their own laboratory settings. This information is critical for the successful application of this compound in synthesis, purification, and formulation, ultimately advancing its utility in the development of new pharmaceuticals and agrochemicals.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

-

YouTube. (2021, March 24). Solubility Tests for Organic Compounds. Retrieved from [Link]

- Vertex AI Search. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine.

-

PubChem. (n.d.). Pyridine, 3-ethoxy-2-nitro-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H8N2O3). Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 1 gram, Each. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]

- Vertex AI Search. (n.d.). Spectra Problem #7 Solution.

-

BAC Reports. (2025). This compound (CAS 74037-50-6) Market Research Report 2025. Retrieved from [Link]

- Google Patents. (n.d.). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.

-

NIH. (n.d.). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-2-propenenitrile. Retrieved from [Link]

Sources

3-Ethoxy-2-nitropyridine spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 74037-50-6), a key heterocyclic building block.[1] As a substituted nitropyridine, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] An unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a reliable and authoritative reference for the characterization of this molecule.

Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with an ethoxy group at the C3 position and a nitro group at the C2 position. The strategic placement of an electron-donating group (ethoxy) and a powerful electron-withdrawing group (nitro) on adjacent carbons creates a unique electronic environment that dictates its reactivity and spectroscopic signature.

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74037-50-6 | [1][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][4] |

| Molecular Weight | 168.15 g/mol | [4][5] |

| Appearance | White or Colorless to Light orange powder/lump/liquid | [5] |

| Melting Point | 25-32 °C | [3][5] |

| Boiling Point | 175 °C @ 50 torr | [3] |

| Monoisotopic Mass | 168.0535 Da | [4] |

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of an organic molecule. The workflow below outlines a self-validating system where each analysis provides complementary information, leading to a confident characterization.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the ethoxy group, the three distinct aromatic protons, and the seven unique carbon environments.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak (δн ≈ 7.26 ppm, δc ≈ 77.16 ppm) for spectral referencing.[6]

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.[7] A higher field strength enhances signal dispersion and simplifies spectral interpretation.

-

Referencing: Calibrate the chemical shifts (δ) in parts per million (ppm) relative to the residual CDCl₃ signal.[8]

¹H NMR Data and Interpretation

The ¹H NMR spectrum reveals four distinct sets of signals, perfectly corresponding to the four types of non-equivalent protons in the molecule.

Table 2: ¹H NMR Spectral Data (90 MHz, CDCl₃)[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.25 | dd | J = 4.3, 1.7 Hz | 1H | H-6 |

| ~7.90 | dd | J = 8.4, 1.7 Hz | 1H | H-4 |

| ~7.10 | dd | J = 8.4, 4.3 Hz | 1H | H-5 |

| 4.30 | q | J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 1.50 | t | J = 7.1 Hz | 3H | -OCH₂CH₃ |

-

Ethoxy Group (-OCH₂CH₃): The presence of a triplet at ~1.50 ppm (3H) and a quartet at 4.30 ppm (2H) is the classic signature of an ethyl group. The methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). Conversely, the methylene protons (-OCH₂-) are split into a quartet by the three adjacent methyl protons (3+1=4). The downfield shift of the methylene quartet to 4.30 ppm is a direct result of the deshielding effect of the adjacent oxygen atom.

-

Pyridine Ring Protons (H-4, H-5, H-6): The three protons on the pyridine ring appear in the aromatic region (7.0-8.5 ppm) and are all doublets of doublets (dd), indicating coupling to two non-equivalent neighboring protons.

-

H-6 (~8.25 ppm): This proton is the most downfield due to its proximity to the electronegative ring nitrogen and the powerful electron-withdrawing nitro group. It shows coupling to both H-5 (J ≈ 4.3 Hz, meta coupling) and H-4 (J ≈ 1.7 Hz, para coupling).

-

H-4 (~7.90 ppm): This proton is significantly downfield, influenced by the nitro group. It couples to H-5 (J ≈ 8.4 Hz, ortho coupling) and H-6 (J ≈ 1.7 Hz, para coupling).

-

H-5 (~7.10 ppm): This proton is the most upfield of the aromatic signals. It is ortho to the electron-donating ethoxy group and is coupled to both H-4 (J ≈ 8.4 Hz) and H-6 (J ≈ 4.3 Hz).

-

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum displays seven distinct signals, confirming the presence of seven unique carbon atoms in the molecule's asymmetric structure.

Table 3: ¹³C NMR Spectral Data (CDCl₃)[3][9]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~155.0 | C-3 | Attached to the electron-donating -OEt group, significantly shielded. |

| ~145.0 | C-6 | Adjacent to ring nitrogen, deshielded. |

| ~140.0 | C-2 | Directly attached to the electron-withdrawing -NO₂ group, highly deshielded. |

| ~130.0 | C-4 | Aromatic CH carbon. |

| ~120.0 | C-5 | Aromatic CH carbon, influenced by adjacent -OEt group. |

| ~66.0 | -OCH₂CH₃ | Methylene carbon attached to oxygen, deshielded. |

| ~14.5 | -OCH₂CH₃ | Aliphatic methyl carbon. |

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the substituents. C-2 and C-3, being directly attached to the nitro and ethoxy groups, show the most significant shifts. The electron-withdrawing nature of the nitro group and the ring nitrogen deshields C-2, C-4, and C-6, while the electron-donating ethoxy group shields C-3 and C-5.[10]

-

Aliphatic Carbons: The ethoxy group carbons appear in the typical aliphatic region. The carbon directly bonded to oxygen (-OCH₂-) is found further downfield (~66.0 ppm) compared to the terminal methyl carbon (-CH₃) at ~14.5 ppm, consistent with the electronegativity of oxygen.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the key functional groups within a molecule. The IR spectrum of this compound provides clear evidence for the nitro, ether, and aromatic functionalities.

Experimental Protocol (ATR-IR)

-

Sample Preparation: If the sample is a solid or viscous liquid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5] If it is a low-viscosity liquid, a single drop is sufficient.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

IR Data and Interpretation

Table 4: Key IR Absorptions (Liquid Film)[3][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~1530 | Very Strong | Asymmetric N-O Stretch (-NO₂) |

| ~1350 | Strong | Symmetric N-O Stretch (-NO₂) |

| ~1260 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |

| ~1040 | Strong | Aryl-O-C Symmetric Stretch (Ether) |

-

Nitro Group (-NO₂): The most characteristic feature of the spectrum is the presence of two very strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. Their high intensity and characteristic positions are definitive proof of this functional group.[6]

-

Ether Linkage (Ar-O-Et): A strong band around 1260 cm⁻¹ is assigned to the asymmetric C-O-C stretch of the aryl ether, while another strong band near 1040 cm⁻¹ corresponds to the symmetric stretch.

-

Aromatic Ring: The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

-

Aliphatic Group: The aliphatic C-H stretching vibrations of the ethyl group's methyl and methylene units are clearly visible in the 2980-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. The high-resolution capability of TOF or Orbitrap analyzers allows for the determination of the exact mass, which can be used to confirm the elemental composition.[8]

MS Data and Interpretation

Table 5: Predicted High-Resolution MS Data[4]

| Adduct | Calculated m/z |

| [M]⁺ | 168.05295 |

| [M+H]⁺ | 169.06078 |

| [M+Na]⁺ | 191.04272 |

| [M+K]⁺ | 207.01666 |

-

Molecular Ion: The primary goal is to identify the molecular ion peak. In ESI-MS, this will most likely be the protonated molecule [M+H]⁺ at m/z 169.06078. Observing this peak confirms the molecular weight of 168.15 g/mol .

-

Fragmentation Pathway: While ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation intentionally. The fragmentation of this compound is expected to proceed through characteristic losses.

Figure 3: Plausible EI fragmentation pathways for this compound.

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethyl ethers is the loss of an ethylene radical via a McLafferty-type rearrangement, leading to a fragment at m/z 140 ([M - 28]⁺˙).

-

Loss of Nitro Group Species: Fragmentation can occur via the loss of a nitro radical (•NO₂), resulting in a fragment at m/z 122 ([M - 46]⁺). Alternatively, loss of nitric oxide (•NO) can occur, yielding a fragment at m/z 138 ([M - 30]⁺).

Conclusion

The collective spectroscopic data provides an unambiguous and confident structural assignment for this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the essential nitro and ether functional groups, and mass spectrometry validates the molecular weight and elemental composition. This guide establishes a benchmark for the analytical characterization of this important synthetic intermediate, ensuring its quality and identity for applications in research and development.

References

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32 - Supplementary Information.[Link]

-

PubChem. this compound (C7H8N2O3).[Link]

-

National Institutes of Health (PMC). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.[Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions.[Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions.[Link]

-

SpectraBase. this compound - [¹³C NMR] - Chemical Shifts.[Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.[Link]

-

PubMed Central (PMC). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.[Link]

-

CP Lab Safety. this compound, 1 gram, Each.[Link]

-

University of Oslo. Synthesis and Functionalization of 3-Nitropyridines.[Link]

-

PubChem. 3-Ethoxy-2-propenenitrile.[Link]

-

University of Manitoba. ¹³C NMR Spectroscopy.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 74037-50-6 | TCI AMERICA [tcichemicals.com]

- 6. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. This compound(74037-50-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-nitropyridine (CAS No. 74037-50-6), a key heterocyclic building block in modern organic synthesis. The document delves into its chemical structure, physicochemical properties, a validated synthesis protocol, and a multi-technique approach for its structural characterization and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize nitropyridine derivatives as intermediates in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1] The methodologies and insights presented herein are grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a functionalized pyridine derivative whose utility stems from the unique electronic properties conferred by the electron-withdrawing nitro group and the adjacent ethoxy substituent.[2] This specific arrangement makes the molecule a versatile intermediate for a variety of chemical transformations.[2][3]

Key Identifiers:

-

IUPAC Name: this compound[4]

-

CAS Number: 74037-50-6[5]

-

Molecular Formula: C₇H₈N₂O₃[5]

-

Canonical SMILES: CCOC1=C(N=CC=C1)[O-][7]

The physical properties of this compound are summarized in the table below. It is crucial to note that its physical state can vary from a liquid to a low-melting solid at or near room temperature.[8]

| Property | Value | Source(s) |

| Appearance | White or Colorless to Light orange/Yellow powder, lump, or clear liquid | |

| Melting Point | 25-32 °C | [8] |

| Boiling Point | 175 °C @ 50 torr | [8] |

| Density | 1.245 g/cm³ | [8] |

| Refractive Index | 1.537 | [8] |

| Topological Polar Surface Area | 67.9 Ų | [6] |

| LogP | 1.91 | [8] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and field-proven method for preparing this compound is via the Williamson ether synthesis. This reaction involves the O-alkylation of its precursor, 3-Hydroxy-2-nitropyridine, with an appropriate ethylating agent. The choice of a strong base is critical to deprotonate the phenolic hydroxyl group, thereby forming a nucleophilic phenoxide that readily attacks the electrophilic ethylating agent.

Causality of Experimental Choices:

-

Precursor: 3-Hydroxy-2-nitropyridine (CAS 15128-82-2) is the logical starting material. Its synthesis from 3-hydroxypyridine is well-documented.[9][10]

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to ensure complete and irreversible deprotonation of the relatively acidic hydroxyl group without competing side reactions.

-

Ethylating Agent: Iodoethane or bromoethane are effective electrophiles. Iodoethane is often preferred as iodide is a better leaving group than bromide, potentially leading to faster reaction times.

-

Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide.

Step-by-Step Laboratory Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-Hydroxy-2-nitropyridine (1.0 eq).

-

Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under a positive pressure of nitrogen. Caution: NaH reacts violently with water; ensure all glassware is dry.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve, and the sodium salt of the pyridine will form.

-

Alkylation: Add iodoethane (1.5 eq) dropwise via the dropping funnel over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. [8]

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Ethoxy Group: Expect a triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -OCH₂-). The splitting pattern (n+1 rule) is a definitive confirmation of the ethyl group.

-

Pyridine Ring: Three distinct signals are expected in the aromatic region (~7.0-8.5 ppm). The proton at C4 will likely appear as a doublet of doublets, coupling to the protons at C5 and C6. The protons at C5 and C6 will also appear as doublets of doublets.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments. [11] * Ethoxy Group: Two signals in the aliphatic region: ~15 ppm (-CH₃) and ~65 ppm (-OCH₂-).

-

Pyridine Ring: Five distinct signals in the aromatic/heteroaromatic region, corresponding to the five carbons of the pyridine ring. The carbon attached to the nitro group (C2) and the ethoxy group (C3) will have characteristic chemical shifts influenced by these substituents.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula. [12]* Molecular Ion Peak (M⁺): In a high-resolution mass spectrum (HRMS), the primary peak should correspond to the exact mass of the molecule. The monoisotopic mass is 168.0535 Da. [7]* Fragmentation: Common fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), or ethylene (-C₂H₄) from the ethoxy chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. [13][14]* C-H Stretch (Aromatic): Weak to medium bands typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region, confirming the ethoxy group's CH₂ and CH₃ moieties.

-

N=O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: one for the asymmetric stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1345-1385 cm⁻¹).

-

C=C and C=N Stretch (Aromatic Ring): Medium to weak bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong band in the 1000-1300 cm⁻¹ region, characteristic of the aryl-alkyl ether linkage.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its functional groups provide reactive handles for further molecular elaboration.

-

Pharmaceutical Development: The nitropyridine scaffold is a core component in many drug candidates. [3]The nitro group can be reduced to an amine, providing a site for amide bond formation or other derivatizations. The ethoxy group modulates solubility and can influence binding interactions with biological targets. [1]* Agrochemical Synthesis: Similar to pharmaceuticals, this compound serves as a building block for creating more potent and selective pesticides and herbicides. [1][2]* Materials Science: The compound can be explored for developing new materials, such as specialized polymers and coatings that require specific chemical properties. [1]

Safety and Handling

Proper handling is essential when working with this compound. Users should always consult the latest Safety Data Sheet (SDS) from their supplier.

-

General Precautions: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. [15]Do not breathe dust or vapors. [15][16]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [16][17]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [15][17]TCI America recommends refrigerated storage (0-10°C). * In case of Exposure:

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-defined profile. Its synthesis via Williamson etherification is a robust and scalable method. The structural integrity and purity of the compound can be rigorously validated through a synergistic application of NMR, MS, and IR spectroscopy. For researchers in medicinal chemistry, agrochemistry, and materials science, a thorough understanding of this building block's properties and characterization is fundamental to achieving reliable and reproducible results in complex synthetic endeavors.

References

- Guidechem. (n.d.). This compound 74037-50-6.

- PubChemLite. (n.d.). This compound (C7H8N2O3).

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Autech Industry Co.,Limited. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine.

- Fisher Scientific. (2025). Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 74037-50-6.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). This compound(74037-50-6) MS spectrum.

- ChemicalBook. (n.d.). This compound(74037-50-6)ir1.

- TCI AMERICA. (n.d.). This compound 74037-50-6.

- CP Lab Safety. (n.d.). This compound, 1 gram, Each.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- P&S Chemicals. (n.d.). Product information, this compound.

- Autech Industry Co.,Limited. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.

- PubChem. (n.d.). Pyridine, 3-ethoxy-2-nitro-.

- BLDpharm. (n.d.). BD3525[20265-37-6]3-Methoxy-2-nitropyridine - Bulk Product Details.

- Chem-Impex. (n.d.). 3-Etoxi-2-nitropiridina.

- ChemicalBook. (n.d.). 74037-50-6(this compound) Product Description.

- Google Patents. (2016). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.

- ChemicalBook. (n.d.). 3-Hydroxy-2-nitropyridine synthesis.

- ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). [Diagram].

- Sigma-Aldrich. (n.d.). 3-Hydroxy-2-nitropyridine 97 15128-82-2.

- BAC Reports. (2025). This compound (CAS 74037-50-6) Market Research Report 2025.

- Google Patents. (2014). CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.

- ChemicalBook. (n.d.). 3-Hydroxy-2-nitropyridine(15128-82-2) 1H NMR spectrum.

- Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. Pyridine, 3-ethoxy-2-nitro- | C7H8N2O3 | CID 52866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(74037-50-6) MS spectrum [chemicalbook.com]

- 13. This compound(74037-50-6) IR Spectrum [chemicalbook.com]

- 14. edu.rsc.org [edu.rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine: Synthesis, Characterization, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nitropyridines

In the landscape of modern medicinal and process chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials.[1] Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged structure in drug design. Among the vast family of pyridine derivatives, 3-alkoxy-2-nitropyridines, such as 3-ethoxy-2-nitropyridine, have emerged as particularly valuable building blocks. The strategic placement of an electron-donating ethoxy group and an electron-withdrawing nitro group on adjacent positions of the pyridine ring creates a molecule with a rich and versatile reactivity profile. This guide provides a comprehensive technical overview of this compound, from its historical synthetic roots to its modern applications, with a focus on the practical insights required by researchers in the field.

Historical Context and the Evolution of Synthesis

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the broader development of nitropyridine chemistry. The direct nitration of pyridine is notoriously challenging, often requiring harsh conditions and resulting in low yields of the 3-nitro isomer.[2] Early methods for the synthesis of substituted nitropyridines were often inefficient and lacked regioselectivity.

A more controlled and rational approach involves the nitration of a pre-functionalized pyridine ring. The synthesis of this compound is most logically achieved through a two-step process, beginning with the nitration of 3-hydroxypyridine to form the key intermediate, 3-hydroxy-2-nitropyridine. This precursor is then subjected to O-ethylation.

Synthesis of the Precursor: 3-Hydroxy-2-nitropyridine

The preparation of 3-hydroxy-2-nitropyridine has been a subject of significant process optimization, driven by its utility as a versatile intermediate.[3] Early methods often relied on the use of mixed nitric and sulfuric acids, which, while effective, present challenges in terms of safety and environmental impact.[4] More contemporary approaches have focused on milder and more selective nitrating systems.

A notable advancement involves the use of a metal nitrate, such as potassium nitrate (KNO₃), in the presence of a strong acid like sulfuric acid or in combination with acetic anhydride.[5] These methods offer improved safety profiles and can lead to higher yields. For instance, a patented method describes the dissolution of 3-hydroxypyridine in concentrated sulfuric acid, followed by the portion-wise addition of anhydrous potassium nitrate. This process allows for the in situ generation of the nitrating species under controlled temperature conditions, minimizing side reactions. Another approach utilizes a mixture of potassium nitrate and acetic anhydride in an organic solvent, providing a less corrosive reaction medium.[5]

The general workflow for the synthesis of 3-hydroxy-2-nitropyridine from 3-hydroxypyridine is depicted below:

Caption: General synthetic scheme for the nitration of 3-hydroxypyridine.

The Williamson Ether Synthesis: A Classic Route to this compound

With the key intermediate, 3-hydroxy-2-nitropyridine, in hand, the introduction of the ethoxy group is most efficiently accomplished via the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis in modern organic chemistry. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl halide.

In the context of this compound synthesis, the hydroxyl group of 3-hydroxy-2-nitropyridine is first deprotonated with a suitable base to form the corresponding alkoxide. The choice of base is critical to ensure complete deprotonation without promoting unwanted side reactions. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting nucleophilic alkoxide is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), to yield the desired product.

The overall transformation is illustrated in the following workflow:

Caption: The Williamson ether synthesis pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound could be synthesized in a laboratory setting, based on the principles outlined above.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

-

To a stirred solution of 3-hydroxypyridine (1 equivalent) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

The product, 3-hydroxy-2-nitropyridine, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxy-2-nitropyridine (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following table summarizes its key properties and expected spectroscopic data.[4][6][7]

| Property | Value |

| CAS Number | 74037-50-6 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | White to light yellow solid or liquid |

| Melting Point | 28-32 °C |

| Boiling Point | 175 °C at 50 torr |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): ~8.2 (dd), ~7.4 (dd), ~7.2 (dd), ~4.2 (q), ~1.5 (t) |

| ¹³C NMR (CDCl₃) | Peaks expected in the aromatic region (110-160 ppm) and aliphatic region (~65 ppm for O-CH₂, ~15 ppm for CH₃) |